molecular formula C10H17NO6 B1390408 Boc-threo-beta-methyl-DL-aspartic acid CAS No. 159107-42-3

Boc-threo-beta-methyl-DL-aspartic acid

Cat. No.: B1390408
CAS No.: 159107-42-3
M. Wt: 247.24 g/mol
InChI Key: HMBGLGONPRHXGP-UHFFFAOYSA-N
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Description

Boc-threo-beta-methyl-DL-aspartic acid is a useful research compound. Its molecular formula is C10H17NO6 and its molecular weight is 247.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-threo-beta-methyl-DL-aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-threo-beta-methyl-DL-aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-5(7(12)13)6(8(14)15)11-9(16)17-10(2,3)4/h5-6H,1-4H3,(H,11,16)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBGLGONPRHXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-threo-beta-methyl-DL-aspartic acid CAS 159107-42-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Boc-threo-beta-methyl-DL-aspartic acid (CAS 159107-42-3).

CAS: 159107-42-3 | Formula: C₁₀H₁₇NO₆ | M.W.: 247.25 g/mol

Executive Summary

Boc-threo-beta-methyl-DL-aspartic acid is a specialized, protected non-proteinogenic amino acid used primarily in peptidomimetic drug design and neuroscience research . As a conformationally constrained analogue of aspartic acid, the introduction of a methyl group at the


-carbon (C3) restricts the rotation of the side chain, locking the molecule into specific rotamers. This property is critical for mapping the pharmacophore requirements of Excitatory Amino Acid Transporters (EAATs)  and integrin receptors (e.g., 

).

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, synthetic protocols for its integration into peptides, and its mechanistic role in modulating biological activity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The "threo" designation indicates that the amino group at C2 and the methyl group at C3 are on opposite sides of the Fischer projection backbone (anti-relationship). The "DL" designation confirms this product is a racemic mixture of the (2S,3S) and (2R,3R) enantiomers.

Table 1: Datasheet & Specifications
PropertySpecification
IUPAC Name 3-((tert-butoxycarbonyl)amino)-2-methylbutanedioic acid
Stereochemistry threo-Diastereomer (Racemic DL)
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, DMF, DCM; Sparingly soluble in water
Melting Point 128–132 °C (Typical for Boc-Asp analogs)
Purity (HPLC)

98.0%
Storage 2–8 °C, Desiccate (Hygroscopic)

Synthetic Utility & Mechanism[2][8][9]

Conformational Constraint in Peptidomimetics

In standard aspartic acid residues, the


 torsion angle (N-C

-C

-C

) is flexible, allowing the side chain to adopt gauche(-), trans, and gauche(+) conformations. The introduction of the bulky

-methyl group creates steric clash (A(1,3) strain), energetically disfavoring certain rotamers.
  • Impact: When incorporated into RGD (Arg-Gly-Asp) sequences, this residue forces a "kink" in the peptide backbone, often increasing selectivity for integrin subtypes.

  • Drug Design: Used to synthesize TBOA (threo-beta-benzyloxyaspartate) analogs, which are potent, non-transportable blockers of glutamate transporters.[1][2][3][4]

Synthesis of the Core Scaffold

The synthesis of the threo isomer typically proceeds via the ammonolysis of mesaconic acid (methylfumaric acid) or through enzymatic catalysis using


-methylaspartase (EC 4.3.1.2), followed by N-terminal protection.
DOT Diagram 1: Synthesis & Protection Workflow

SynthesisWorkflow Mesaconate Mesaconic Acid (Methylfumaric Acid) Ammonolysis High Pressure Ammonolysis (or Methylaspartase) Mesaconate->Ammonolysis NH3 addition FreeAA DL-threo-beta-methylaspartic acid (Free Amino Acid) Ammonolysis->FreeAA Stereoselective formation BocReagent (Boc)2O + NaOH (Dioxane/H2O) FreeAA->BocReagent N-Protection FinalProduct Boc-threo-beta-methyl-DL-Asp (CAS 159107-42-3) BocReagent->FinalProduct Acidification & Crystallization

Figure 1: Synthetic route from mesaconic acid precursors to the Boc-protected final product.

Experimental Protocols

Protocol: Solid Phase Peptide Synthesis (SPPS) Coupling

This molecule is acid-sensitive due to the Boc group. It is typically used in Boc-chemistry SPPS (deprotection with TFA) or solution-phase synthesis.

Reagents Required:

  • Boc-threo-beta-methyl-DL-aspartic acid (3.0 eq)[5]

  • HBTU (2.9 eq) or HATU (for difficult couplings)

  • DIEA (Diisopropylethylamine) (6.0 eq)

  • Resin: MBHA or PAM resin (0.5 mmol/g loading)

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of resin in DCM for 20 minutes; drain.

  • Activation: Dissolve the Boc-amino acid and HBTU in minimal DMF (approx. 2 mL). Add DIEA and vortex for 1 minute to activate the carboxyl group.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 1–2 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat Step 3).

    • Colorless beads: Complete coupling.

  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (2x).

  • Deprotection (Next Cycle): Treat with 50% TFA in DCM (2 x 1 min, 1 x 20 min) to remove the Boc group for the next addition.

Protocol: Quality Control via HPLC

To verify the purity of CAS 159107-42-3 before usage:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond/Carbonyl).

  • Expectation: Single major peak. Minor diastereomeric impurities (erythro form) may appear as shoulders.

Biological Context: Glutamate Transporter Inhibition[3][10][11][12][13]

The core scaffold of this molecule is crucial for studying Excitatory Amino Acid Transporters (EAATs) . The


-methyl group prevents the molecule from being transported, converting it from a substrate into a competitive inhibitor.
DOT Diagram 2: Mechanism of Action

Mechanism Glutamate L-Glutamate (Native Substrate) EAAT EAAT Transporter (Open Conformation) Glutamate->EAAT Binds Complex_Sub Transporter-Substrate Complex (Translocation) EAAT->Complex_Sub Conformational Change Complex_Inh Transporter-Inhibitor Complex (Locked/Blocked) EAAT->Complex_Inh Steric Blockade (No Translocation) Inhibitor threo-beta-methyl-Asp (Deprotected Core) Inhibitor->EAAT Competes (High Affinity) Synapse Synaptic Cleft (Glutamate Clearance) Complex_Sub->Synapse Reduces Extracellular Glu Complex_Inh->Synapse Accumulation of Glu (Excitotoxicity Study)

Figure 2: The beta-methyl analog binds to EAATs but sterically hinders the conformational change required for transport, effectively blocking glutamate clearance.

Handling and Safety

  • Hazard Identification: Irritant (Skin/Eye). H315, H319, H335.

  • Moisture Sensitivity: The Boc-carbamate is stable, but the free acid functionality makes the solid hygroscopic. Store in a tightly sealed container with desiccant.

  • Stability: Stable for >2 years at -20°C. Avoid prolonged exposure to strong acids (TFA/HCl) unless deprotection is intended, as this will cleave the Boc group and potentially racemize the

    
    -center if temperature is uncontrolled.
    

References

  • GuideChem. (2024). Boc-threo-beta-methyl-DL-aspartic acid Properties and CAS Data. Retrieved from

  • Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Molecular Pharmacology. Retrieved from

  • Sigma-Aldrich. (2024). DL-threo-beta-Methylaspartic acid Product Sheet. Retrieved from

  • Bearne, S. L., et al. (2001). Purification and characterization of beta-methylaspartase from Fusobacterium varium. Molecular and Cellular Biochemistry. Retrieved from

  • Schabbert, S., et al. (2002). Incorporation of (2S,3S) and (2S,3R) beta-methyl aspartic acid into RGD-containing peptides. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

A New Pharmacopeia: Engineering Glutamate Receptor Ligands with Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are pivotal for a vast array of neurological functions, including learning, memory, and synaptic plasticity.[1][2][3] The design of ligands that can precisely modulate glutamate receptor (GluR) activity holds immense therapeutic potential for a range of neurological and psychiatric disorders. However, the structural and chemical space offered by the 20 canonical amino acids, the traditional building blocks for many endogenous ligands and peptidomimetics, is inherently limited. This guide explores the transformative potential of non-canonical amino acids (ncAAs) in overcoming these limitations. By expanding the chemical repertoire with a diverse array of functionalities, ncAAs enable the rational design of highly specific, potent, and functionally novel GluR modulators. We will delve into the structural landscape of glutamate receptors, the versatile toolkit of ncAAs, and the methodologies for designing, synthesizing, and validating these next-generation neurological research tools and therapeutic candidates.

Part 1: The Glutamate Receptor Landscape: A Foundation for Design

The Central Role of Glutamate Receptors in Neuroscience

Glutamate receptors are integral to the functionality of the central nervous system, mediating the majority of fast excitatory synaptic transmission.[2][4] Their proper function is crucial for neural communication, memory formation, and learning.[1] Consequently, dysfunction of these receptors is implicated in numerous neurological conditions, including epilepsy, ischemic stroke, and neurodegenerative diseases like Alzheimer's and Huntington's disease, making them prime targets for therapeutic intervention.[1][5]

Architectural and Functional Diversity of Glutamate Receptors

Glutamate receptors are broadly classified into two families: ionotropic and metabotropic, each with distinct structures and signaling mechanisms.[2][6]

1.2.1. Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that form a central pore permeable to cations.[7][8] They are responsible for rapid synaptic transmission and are further subdivided based on their selective agonists:

  • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: These receptors mediate the fast component of excitatory postsynaptic potentials. Upon binding glutamate, they primarily allow the influx of Na+ ions, leading to depolarization of the postsynaptic membrane.[1]

  • NMDA (N-methyl-D-aspartate) Receptors: Unique among iGluRs, NMDA receptors require both glutamate and a co-agonist, typically glycine or D-serine, for activation.[8] They are also voltage-dependent due to a pore block by Mg2+ at resting membrane potentials. This block is relieved upon depolarization, allowing for the influx of both Na+ and Ca2+. The calcium permeability of NMDA receptors is critical for their role in synaptic plasticity.[8]

  • Kainate Receptors: These receptors play roles in both pre- and postsynaptic signaling, modulating neurotransmitter release and postsynaptic excitability.[1]

All iGluRs share a modular architecture consisting of four domains: an extracellular amino-terminal domain (ATD), an extracellular ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular carboxyl-terminal domain (CTD) involved in receptor trafficking and modulation.[7]

1.2.2. Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through slower, longer-lasting signaling cascades.[3][6] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:

  • Group I (mGlu1, mGlu5): Typically located postsynaptically, they couple to Gq/G11 proteins to activate phospholipase C, leading to inositol trisphosphate (IP3) production and intracellular calcium release.

  • Group II (mGlu2, mGlu3): Primarily found on presynaptic terminals, they couple to Gi/Go proteins to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels and suppressing neurotransmitter release.

  • Group III (mGlu4, mGlu6, mGlu7, mGlu8): Also presynaptic, they couple to Gi/Go to inhibit adenylyl cyclase.

1.2.3. The Ligand-Binding Domain (LBD): The Epicenter of Ligand Design

For both iGluRs and mGluRs, the LBD is the critical site for agonist and competitive antagonist binding. The iGluR LBD is a bilobed "clamshell-like" structure.[9] Agonist binding induces a conformational change, causing the two lobes of the clamshell to close.[10][11] This closure is the primary mechanical event that triggers the opening of the ion channel in iGluRs or the activation of the G-protein in mGluRs.[11] The degree of LBD closure can correlate with agonist efficacy, making the stabilization of specific LBD conformations a key strategy in ligand design.[9]

LBD_Activation Apo Apo (Open) State Ligand-free receptor Bound_Open Bound (Open) State Initial ligand docking Apo->Bound_Open Agonist Binding Bound_Open->Apo Agonist Dissociation Bound_Closed Bound (Closed) State Receptor Activation Bound_Open->Bound_Closed Lobe Closure Bound_Closed->Bound_Open Lobe Opening Bound_Closed->Bound_Closed

Caption: Glutamate Receptor LBD Activation Workflow.

Part 2: The Non-Canonical Amino Acid Toolkit: Expanding Chemical Space

Beyond the Canonical 20: An Introduction to ncAAs

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 proteinogenic amino acids.[12] They offer a vast expansion of chemical diversity, providing access to a wide range of functional groups, stereochemistries, and conformational constraints that are absent in their canonical counterparts. This expanded chemical space is a fertile ground for designing novel molecular probes and therapeutics.

ncAA ClassKey FeatureExample Functional GroupsApplication in Ligand Design
Conformationally Restricted Constrained dihedral anglesCyclopropyl, azetidine ringsLock ligand into a bioactive conformation, enhance selectivity
Photo-responsive Light-sensitive moietiesAzobenzene, nitrophenylSpatiotemporal control of receptor activity
Bio-orthogonal Handles Chemically inert groups for specific ligationAzides, alkynes, ketonesAttachment of probes, imaging agents, or other molecules
Modified Side Chains Altered length, branching, or electronicsHomologated, fluorinated, or halogenated chainsFine-tune binding affinity and specificity
Metal Chelators Groups that can coordinate metal ionsBipyridyl, catecholCreate metal-sensitive ligands or probes
Synthesis and Incorporation of ncAAs: From Benchtop to Biology

The integration of ncAAs into ligands can be achieved through several powerful methodologies.

2.2.1. Chemical Synthesis Strategies

For small molecule or peptide-based ligands, Solid-Phase Peptide Synthesis (SPPS) is the most direct method.[12][13] This technique involves the stepwise addition of amino acids (both canonical and non-canonical) to a growing peptide chain anchored to a solid resin. SPPS is highly versatile and allows for the precise placement of one or more ncAAs within a ligand's sequence.[13]

2.2.2. Biosynthetic and In Vivo Incorporation Methods

Genetic Code Expansion (GCE) has revolutionized the ability to incorporate ncAAs site-specifically into proteins expressed in living cells.[14][15] This technique relies on an "orthogonal translation system" – an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA – that does not cross-react with the host cell's endogenous machinery. The engineered aaRS is evolved to specifically recognize a desired ncAA and charge it onto the orthogonal tRNA, which in turn recognizes a reassigned codon (typically a stop codon like UAG) in the mRNA of the target protein.[14] This allows for the production of receptors with built-in ncAA probes for studying ligand interactions in a native cellular environment.

GCE_Workflow cluster_0 Cellular Machinery cluster_1 Translation ncAA Non-Canonical Amino Acid (ncAA) OTS_aaRS Orthogonal aaRS ncAA->OTS_aaRS Charged_tRNA ncAA-tRNA OTS_aaRS->Charged_tRNA OTS_tRNA Orthogonal tRNA OTS_tRNA->OTS_aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with incorporated ncAA Ribosome->Protein mRNA mRNA with UAG codon mRNA->Ribosome

Caption: Workflow for Genetic Code Expansion (GCE).

Key Classes of ncAAs for Glutamate Receptor Ligand Design
2.3.1. Conformationally Restricted Analogs

The glutamate backbone has considerable conformational freedom. By incorporating cyclic or otherwise rigid ncAAs, medicinal chemists can constrain the ligand's structure to favor the conformation that is optimal for binding to a specific receptor subtype, thereby enhancing both potency and selectivity.

2.3.2. Photo-responsive ncAAs

These ncAAs provide unprecedented control over receptor function.

  • Photocaged ncAAs: These contain a photolabile protecting group that renders the amino acid (and thus the ligand) inactive.[16][17] A brief pulse of light at a specific wavelength cleaves the caging group, releasing the active ligand with high spatiotemporal precision. This is invaluable for mapping receptor populations and studying synaptic events.[16]

  • Photoswitchable ncAAs: These ncAAs, such as those containing an azobenzene group, can be reversibly isomerized between two distinct shapes (e.g., trans and cis) using different wavelengths of light.[18][19] When incorporated into a ligand, this allows for the reversible turning "on" and "off" of receptor activity.

2.3.3. Bio-orthogonal "Handles"

ncAAs containing azide or alkyne groups are particularly useful.[20] These "handles" do not react with any native biological functional groups but can undergo highly specific and efficient "click chemistry" reactions with a complementary probe. This allows researchers to attach fluorescent dyes for imaging, biotin for affinity purification, or other reporters to their ligand in situ.[20]

Part 3: Designing and Validating ncAA-Based Glutamate Receptor Ligands: A Methodological Guide

Rational Design Principles
3.1.1. Leveraging Structural Biology

High-resolution crystal structures and cryo-electron microscopy (cryo-EM) maps of glutamate receptor LBDs are the cornerstone of rational ligand design.[9][21] These structures reveal the precise atomic interactions between known ligands and the receptor's binding pocket, highlighting key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that are essential for affinity and selectivity.

3.1.2. Computational Modeling and Simulation

Computational chemistry provides a powerful suite of tools to guide the design process before committing to costly synthesis.

  • Molecular Docking: This technique predicts the preferred orientation of a candidate ncAA-ligand when bound to the receptor's LBD, providing an estimate of binding affinity.

  • Molecular Dynamics (MD) Simulations: MD simulations model the dynamic movements of the ligand-receptor complex over time, offering insights into how an ncAA might alter the conformational landscape of the LBD and influence receptor activation or desensitization.[22][23]

  • Free Energy Calculations: Methods like umbrella sampling or free energy perturbation can provide more accurate predictions of binding affinities for novel ncAA-ligands compared to simpler docking scores.[22]

Computational_Design_Workflow Start Identify Target Receptor (e.g., GluA2) Get_Structure Obtain LBD Structure (PDB, Cryo-EM) Start->Get_Structure Define_Pocket Define Binding Pocket Get_Structure->Define_Pocket Design_ncAA Design Virtual ncAA Ligand Library Define_Pocket->Design_ncAA Docking Molecular Docking (Virtual Screening) Design_ncAA->Docking Filter Filter & Prioritize Hits Docking->Filter MD_Sim Molecular Dynamics Simulation Filter->MD_Sim Free_Energy Free Energy Calculation MD_Sim->Free_Energy Select Select Candidate(s) for Synthesis Free_Energy->Select

Caption: Computational Workflow for ncAA Ligand Design.

Experimental Protocol: Solid-Phase Synthesis of an ncAA-Containing Peptide Ligand

This protocol provides a generalized workflow for synthesizing a short peptide containing an ncAA using Fmoc-based SPPS.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the carboxyl group of the first Fmoc-protected amino acid (canonical or non-canonical) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence. The ncAA is incorporated just like any other amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Experimental Protocol: Functional Characterization via Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines how to assess the functional activity of a novel ncAA-ligand on iGluRs expressed in a heterologous system (e.g., HEK293 cells).[24][25][26]

  • Cell Preparation: Culture HEK293 cells and transfect them with plasmids encoding the subunits of the desired glutamate receptor (e.g., GluA2 for a homomeric AMPA receptor). Include a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.

  • Solution Preparation:

    • External Solution: Prepare a buffered saline solution mimicking extracellular fluid (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).

    • Internal Solution: Prepare a solution for the recording pipette that mimics the intracellular environment (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2).

  • Recording Setup:

    • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Pull a glass micropipette to a fine tip (resistance of 3-5 MΩ) and fill it with the internal solution.

  • Achieving Whole-Cell Configuration:

    • Using a micromanipulator, approach a transfected cell with the micropipette.

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the entire cell (whole-cell mode).

  • Data Acquisition:

    • Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

    • Use a rapid solution exchange system to apply known concentrations of glutamate or the novel ncAA-ligand to the cell.

    • Record the resulting transmembrane currents using an amplifier and data acquisition software.

  • Analysis:

    • Agonist Activity: Apply increasing concentrations of the ncAA-ligand and measure the peak current response to generate a dose-response curve and determine the EC50 (concentration for half-maximal activation).

    • Antagonist Activity: Co-apply a fixed concentration of glutamate with increasing concentrations of the ncAA-ligand to determine the IC50 (concentration for half-maximal inhibition).

    • Kinetics: Analyze the rise time and decay kinetics of the currents to understand how the ncAA-ligand affects receptor activation, deactivation, and desensitization.[27][28][29][30][31]

Probing Interactions with Site-Directed Mutagenesis

If computational modeling predicts a key interaction between the ncAA's unique functional group and a specific residue in the receptor's LBD, this hypothesis can be tested experimentally.[32][33][34]

  • Mutagenesis: Use a commercial kit to introduce a point mutation into the receptor's cDNA, changing the target residue (e.g., substituting a tyrosine with an alanine to remove a potential hydrogen bond).

  • Expression and Functional Testing: Express the mutant receptor in HEK293 cells and repeat the electrophysiological characterization with the ncAA-ligand.

  • Interpretation: A significant shift in the EC50 or IC50 for the mutant receptor compared to the wild-type receptor provides strong evidence for a direct interaction between the ncAA and the mutated residue.

Part 4: Case Studies and Future Directions

Success Story: A Photoswitchable AMPA Receptor Agonist

By incorporating an azobenzene moiety into the backbone of a known AMPA receptor agonist, researchers have created photoswitchable ligands. In the extended trans form, the ligand effectively binds to and activates the receptor. Upon irradiation with UV light, the azobenzene switches to the bent cis form, causing the ligand to dissociate or adopt a non-binding pose, thus deactivating the receptor. Subsequent irradiation with visible light switches it back to the active trans form. This tool allows for the precise optical control of neuronal firing, enabling detailed studies of neural circuit function.

The Future of Glutamate Receptor Pharmacology

The use of ncAAs is poised to continue expanding the frontiers of glutamate receptor pharmacology. Future directions include:

  • Covalent Ligands: Designing ncAA-ligands with reactive groups that can form a covalent bond with a specific residue in the binding pocket, leading to irreversible and highly selective receptor modulation.

  • Novel Allosteric Modulators: Using ncAA-based screening libraries to discover ligands that bind to previously unknown allosteric sites, offering new ways to fine-tune receptor activity.

  • Subtype-Selective Probes: Developing ncAA-ligands with exquisite selectivity for specific iGluR or mGluR subtypes that have been difficult to target with conventional small molecules.

Challenges and Considerations

While powerful, the development of ncAA-based ligands, particularly for therapeutic use, is not without challenges. Key considerations include the potential for immunogenicity, metabolic instability of non-natural structures in vivo, and the complexities of drug delivery, especially to the central nervous system.

Conclusion

Non-canonical amino acids represent a paradigm shift in the field of molecular pharmacology. By providing a virtually limitless palette of chemical functionalities, they empower researchers and drug developers to move beyond the constraints of the canonical 20 amino acids. For the complex and nuanced field of glutamate receptor modulation, ncAAs offer the tools to design ligands with unprecedented precision and novel mechanisms of action. This in-depth guide has outlined the foundational knowledge, key methodologies, and future potential of this exciting field. As our understanding of both the glutamate receptor superfamily and the art of protein engineering continues to grow, ncAA-based ligands will undoubtedly be at the forefront of the next generation of neuroscience research tools and neurological therapeutics.

References
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC.
  • Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC.
  • Glutamate receptor - Wikipedia.
  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC.
  • Ionotropic and metabotropic glutamate receptor structure and pharmacology - PubMed.
  • Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives - University of California, Santa Barbara.
  • Non‐canonical amino acids (ncAAs) and their synthesis by the pyridoxal... - ResearchGate.
  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers.
  • Process optimization for the biosynthesis of non-canonical amino acids - BOKU.
  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments.
  • Ionotropic and metabotropic glutamate receptor structure and pharmacology - SciSpace.
  • Desensitization and resensitization kinetics of glutamate receptor channels from Drosophila larval muscle - PMC - PubMed Central.
  • Pharmacology of ionotropic and metabotropic glutamate receptors on neurons involved in feeding behavior in the pond snail, Helisoma trivolvis - Company of Biologists Journals.
  • Conformational analysis of NMDA receptor GluN1, GluN2, and GluN3 ligand-binding domains reveals subtype-specific characteristics - PubMed.
  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed.
  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation | Chemical Reviews - ACS Publications.
  • Screening glutamate-binding sites by site-directed mutagenesis a,... - ResearchGate.
  • Understanding Glutamate Receptors: Classification, Function, and Implications in Neurological Disorders - Assay Genie.
  • Ionotropic and metabotropic glutamate receptor structure and pharmacology | Request PDF.
  • Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments.
  • Computational Study of Synthetic Agonist Ligands of Ionotropic Glutamate Receptors - PMC.
  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies | Chemical Reviews - ACS Publications.
  • Computational study of the ligand-activated glutamate receptor - Concordia University.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC.
  • Metabotropic glutamate receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY.
  • Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC.
  • Kinetic models for activation and modulation of NMDA receptor subtypes - PMC.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC.
  • Glutamate Receptors: Types & Function - StudySmarter.
  • Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PubMed Central.
  • Electrophysiological Tagging of Ionotropic Glutamate Receptors | Springer Nature Experiments.
  • Regulation of Kinetic Properties of GluR2 AMPA Receptor Channels by Alternative Splicing.
  • Chapter 8: Computational Approaches to Ionotropic Glutamate Receptors - Books.
  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI.
  • Activation and desensitization of glutamate-activated channels mediating fast excitatory synaptic currents in the visual cortex - PubMed.
  • Glutamate Receptors - Neuroscience - NCBI Bookshelf - NIH.
  • Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors.
  • Genetic Encoding of a Photocaged Glutamate for Optical Control of Protein Functions | CCS Chemistry - Chinese Chemical Society.
  • Structure of a glutamate- receptor ligand-binding core in complex with kainate.
  • Optocontrol of glutamate receptor activity by single side-chain photoisomerization - PMC.
  • Constructing Photoactivatable Protein with Genetically Encoded Photocaged Glutamic Acid.
  • Glutamate binding and conformational flexibility of ligand-binding domains are critical early determinants of efficient kainate receptor biogenesis - PubMed.
  • A Conformational Intermediate in Glutamate Receptor Activation - PMC - NIH.
  • Photoinactivation of glutamate receptors by genetically encoded unnatural amino acids.
  • Structural Features of the Glutamate Binding Site in Recombinant NR1/NR2A N-Methyl-D-aspartate Receptors Determined by Site-Directed Mutagenesis and Molecular Modeling - ResearchGate.
  • Structure of a glutamate-receptor ligand-binding core in complex with kainate - SciSpace.
  • Site-directed mutagenesis of predicted active site residues in glutamate carboxypeptidase II - PubMed.
  • Site-Directed Mutagenesis - YouTube.
  • Computational analysis of the interaction between ligand-receptor pairs - PubMed.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Glutamate Mutase Inhibitors Using Methyl-Aspartate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Glutamate Mutase

Glutamate mutase (Glm) is a fascinating and complex enzyme that plays a crucial role in the carbon metabolism of certain bacteria.[1][2] This adenosylcobalamin (coenzyme B12)-dependent enzyme catalyzes the unusual reversible rearrangement of (2S)-glutamate to (2S, 3S)-3-methylaspartate.[1][2] This carbon skeleton rearrangement is a key step in the fermentation pathway of glutamate, allowing organisms like Clostridium cochlearium to utilize it as a primary carbon and energy source.[3][4] The reaction proceeds through a radical-based mechanism, initiated by the homolytic cleavage of the cobalt-carbon bond in coenzyme B12.[2][4]

Given that the glutamate mutase pathway is absent in humans, it presents an attractive and specific target for the development of novel antimicrobial agents. Inhibiting this enzyme would disrupt the metabolic capabilities of pathogenic bacteria that rely on this pathway for survival, without affecting the host's metabolic processes. This high degree of selectivity is a cornerstone of modern drug development, aiming to minimize off-target effects and toxicity.

Methyl-aspartate and its analogs are logical precursors for the synthesis of glutamate mutase inhibitors due to their structural similarity to the enzyme's natural substrate and product. By modifying the methyl-aspartate scaffold, it is possible to design molecules that can bind to the active site of glutamate mutase but cannot be turned over, leading to competitive or irreversible inhibition. This application note provides a detailed guide for the rational design and synthesis of potential glutamate mutase inhibitors derived from methyl-aspartate precursors.

Understanding the Target: Glutamate Mutase Structure and Mechanism

A thorough understanding of the enzyme's structure and catalytic mechanism is paramount for the rational design of effective inhibitors. Glutamate mutase is a heterotetramer, typically composed of two small (S) and two large (E) subunits.[3][4] The active site is located at the interface of these subunits, where the coenzyme B12 is also bound.[3]

The catalytic cycle, a marvel of biological chemistry, can be summarized as follows:

  • Homolysis of the Co-C bond: The binding of the substrate, L-glutamate, to the active site induces a conformational change that triggers the homolytic cleavage of the cobalt-carbon bond of the adenosylcobalamin cofactor. This generates a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species.[5]

  • Hydrogen Abstraction: The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the C4 position of the glutamate substrate, forming 5'-deoxyadenosine and a glutamate radical.[5]

  • Carbon Skeleton Rearrangement: The substrate radical undergoes a complex rearrangement. It is thought to fragment into an acrylate molecule and a glycyl radical.[5][6]

  • Recombination and Product Formation: These fragments then recombine in a different orientation to form the 3-methylaspartate radical.[5]

  • Product Release and Cofactor Regeneration: The 3-methylaspartate radical abstracts a hydrogen atom from the 5'-deoxyadenosine to form the final product, (2S, 3S)-3-methylaspartate, and regenerate the 5'-deoxyadenosyl radical. The radical then recombines with cob(II)alamin to reform the active coenzyme B12.[5]

This intricate, multi-step radical mechanism provides several opportunities for inhibition. Inhibitor design can focus on creating substrate analogs that:

  • Bind tightly to the active site but cannot undergo hydrogen abstraction.

  • Form a stable radical intermediate that cannot rearrange.

  • Irreversibly modify a key active site residue upon radical formation.

Experimental Design and Workflow

The synthesis and evaluation of novel glutamate mutase inhibitors from methyl-aspartate precursors is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_design Phase 1: Design & Synthesis cluster_biochem Phase 2: Biochemical Evaluation cluster_analysis Phase 3: Data Analysis Design Inhibitor Design (Methyl-Aspartate Scaffold) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Inhibition_Assay Inhibition Kinetics (IC50, Ki) Purification->Inhibition_Assay Enzyme_Prep Glutamate Mutase Expression & Purification Activity_Assay Enzyme Activity Assay Enzyme_Prep->Activity_Assay Activity_Assay->Inhibition_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Inhibition_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the design, synthesis, and evaluation of glutamate mutase inhibitors.

Protocol: Synthesis of a Hypothetical Methyl-Aspartate Analog Inhibitor

This protocol outlines a general synthetic route for a hypothetical inhibitor based on the methyl-aspartate scaffold. Note: This is a representative procedure and may require significant optimization for specific target molecules. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-L-aspartic acid 4-tert-butyl ester≥98%Sigma-Aldrich
Methyl iodide≥99%Acros Organics
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl ether, anhydrous≥99.7%Fisher Scientific
Dichloromethane (DCM)ACS gradeVWR
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Saturated aqueous sodium bicarbonateLaboratory prepared-
BrineLaboratory prepared-
Anhydrous magnesium sulfate≥97%Sigma-Aldrich
Silica gel60 Å, 230-400 meshSorbent Technologies
Synthetic Scheme

The following diagram illustrates a plausible synthetic pathway for a methylated aspartate derivative.

Synthesis_Scheme Start N-Boc-L-aspartic acid 4-tert-butyl ester Intermediate1 Enolate Intermediate Start->Intermediate1 1. LDA, THF, -78 °C Intermediate2 Methylated Product Intermediate1->Intermediate2 2. Methyl Iodide Final_Product Target Inhibitor (after deprotection) Intermediate2->Final_Product 3. TFA, DCM

Caption: A simplified reaction scheme for the synthesis of a methyl-aspartate analog.

Step-by-Step Procedure
  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the enolate is crucial for the subsequent alkylation step. The use of a strong, non-nucleophilic base like LDA is essential to deprotonate the α-carbon without competing side reactions.

  • Alkylation:

    • To the cooled enolate solution, add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. The electrophilic methyl iodide will be attacked by the nucleophilic enolate, forming the new carbon-carbon bond.

  • Workup and Extraction:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated product.

  • Purification of the Intermediate:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure.

    • Characterize the purified intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Deprotection:

    • Dissolve the purified, protected intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically a 1:1 mixture of TFA:DCM) and stir at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC. TFA is a strong acid that effectively cleaves both the Boc and tert-butyl protecting groups.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product is the target inhibitor.

  • Final Purification and Characterization:

    • Purify the final product using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final compound as a white solid.

    • Confirm the structure and purity of the final inhibitor using high-resolution mass spectrometry and NMR spectroscopy.

Biochemical Evaluation: Assessing Inhibitory Potency

Once the target compounds are synthesized and purified, their ability to inhibit glutamate mutase must be quantified.

Protocol: Glutamate Mutase Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Express and purify recombinant glutamate mutase from a suitable host, such as E. coli.

    • Prepare a stock solution of L-glutamate and the synthesized inhibitor in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Assay Procedure:

    • The activity of glutamate mutase can be monitored by coupling the formation of 3-methylaspartate to a subsequent reaction catalyzed by methylaspartate ammonia-lyase, which produces mesaconate. The increase in absorbance at 240 nm due to the formation of mesaconate can be measured spectrophotometrically.

    • Set up a series of reactions in a 96-well UV-transparent plate. Each well should contain the assay buffer, coenzyme B12, the coupling enzyme (methylaspartate ammonia-lyase), and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at the assay temperature (e.g., 37 °C).

    • Initiate the reaction by adding L-glutamate.

    • Monitor the change in absorbance at 240 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

    • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).

Expected Results and Interpretation
CompoundIC₅₀ (µM)Inhibition Type
Inhibitor A15.2 ± 2.1Competitive
Inhibitor B89.7 ± 5.6Competitive
Inhibitor C> 200-

A potent inhibitor will exhibit a low IC₅₀ value. The type of inhibition provides valuable information about how the inhibitor interacts with the enzyme. For example, a competitive inhibitor will bind to the same site as the substrate. This data is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of the inhibitors with their biological activity. The insights gained from SAR analysis will guide the design of the next generation of more potent and selective inhibitors.

Conclusion and Future Directions

The synthesis of glutamate mutase inhibitors based on the methyl-aspartate scaffold represents a promising strategy for the development of novel antimicrobial agents. The protocols outlined in this application note provide a framework for the design, synthesis, and evaluation of such compounds. Future work in this area should focus on expanding the chemical diversity of the synthesized inhibitors and employing computational modeling techniques to further refine their design. Ultimately, the goal is to identify lead compounds with potent in vitro activity that can be advanced into preclinical and clinical development.

References

  • Reitzer, R., et al. (1999). Glutamate mutase from Clostridium cochlearium: the structure of a coenzyme B12-dependent enzyme provides new mechanistic insights. Structure, 7(8), 891-902. [Link]

  • Hofmann, C., et al. (2001). Structure and dynamics of the B12-binding subunit of glutamate mutase from Clostridium cochlearium. Journal of Molecular Biology, 314(3), 623-636. [Link]

  • Marsh, E. N. (2000). Coenzyme-B(12)-dependent glutamate mutase. Bioorganic Chemistry, 28(3), 176-189. [Link]

  • Gruber, K., & Kratky, C. (1999). Glutamate mutase from Clostridium cochlearium: the structure of a coenzyme B12-dependent enzyme provides new mechanistic insights. Structure, 7(8), R185-R190. [Link]

  • Chih, H. W., & Marsh, E. N. (1999). Mechanistic studies of the glutamate mutase reaction. The role of the C-2 substituent in the fragmentation-recombination reaction. Biochemistry, 38(41), 13684-13691. [Link]

  • Chen, H. P., & Marsh, E. N. (1997). Adenosylcobalamin-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties. Biochemistry, 36(48), 14939-14945. [Link]

  • M-CSA (Mechanism and Catalytic Site Atlas). Methylaspartate mutase. [Link]

Sources

Application Note & Protocols: Synthesis and Application of Modified Aspartate Analogs as Probes for Excitatory Amino Acid Transporters (EAATs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Background

1.1 The Critical Role of EAATs in Neuroscience

In the mammalian central nervous system (CNS), the precise control of extracellular glutamate, the primary excitatory neurotransmitter, is paramount for normal synaptic function and the prevention of excitotoxicity.[1][2] Excitatory Amino Acid Transporters (EAATs) are a family of Na⁺- and K⁺-dependent transmembrane proteins responsible for the rapid clearance of glutamate from the synaptic cleft.[3] This reuptake process terminates the synaptic signal and maintains low ambient glutamate levels, preventing the over-activation of glutamate receptors which can lead to neuronal damage and has been implicated in numerous neurodegenerative diseases.[2][4][5] Five subtypes of EAATs have been identified in humans (EAAT1-5), each with distinct expression patterns and physiological roles, making them critical targets for therapeutic intervention and pharmacological study.[6]

1.2 The Case for Aspartate-Based Probes: Leveraging the Endogenous Ligand Scaffold

L-aspartate, alongside L-glutamate, is an endogenous substrate for EAATs.[7][8][9] Its inherent ability to bind to the transporter's active site makes the aspartate scaffold a privileged structure for the rational design of high-affinity probes.[7][10] By systematically modifying the aspartate core, it is possible to develop a diverse toolkit of chemical probes, including:

  • Inhibitors: To block transporter activity and study the consequences of impaired glutamate uptake.

  • Radiolabeled Probes: For use in quantitative binding assays to determine transporter density (Bmax) and ligand affinity (Kd).[8][9]

  • Fluorescent Probes: To visualize transporter localization and conformational changes in real-time.[11][12]

  • Photoaffinity Probes: To covalently label and identify transporter proteins within complex biological samples.[4][13]

The development of potent and selective aspartate analogs, such as DL-threo-β-benzyloxyaspartate (TBOA) and its derivatives, has been instrumental in elucidating the function of EAATs.[10][14] These molecules serve as foundational templates for creating the next generation of sophisticated molecular probes.

Probe Design & Synthetic Strategy

2.1 Core Principles: Balancing Affinity, Selectivity, and Functionality

The design of an effective EAAT probe requires a multi-parameter optimization process. The ideal probe should exhibit:

  • High Affinity: To ensure sensitive detection and specific binding to the target transporter.

  • Subtype Selectivity: To dissect the individual roles of different EAAT subtypes (e.g., EAAT1 vs. EAAT2).

  • Appropriate Functionality: The modification (e.g., fluorophore, radioisotope) must not sterically hinder binding to the transporter's active site.

  • Defined Mechanism: The probe should be characterized as either a substrate (transportable) or a non-substrate inhibitor (blocker) to ensure proper interpretation of experimental results.

Structure-activity relationship (SAR) studies have shown that modifications at the β-position of the aspartate scaffold can yield potent inhibitors.[10][15] For example, the introduction of bulky benzyloxy groups, as seen in TBOA derivatives, leads to potent, non-transportable inhibitors.[10][14] Further substitution on the benzene ring of these analogs, such as with a trifluoromethyl group to create TFB-TBOA, can dramatically increase potency and selectivity for EAAT1 and EAAT2 over EAAT3.[14][16]

2.2 General Synthetic Workflow

The synthesis of modified aspartate probes typically involves a multi-step process that requires careful protection of reactive functional groups. A generalized workflow is outlined below.

G cluster_0 Synthetic Strategy Start Protected Aspartate Derivative (e.g., Boc-Asp-OtBu) Modify Site-Specific Modification (e.g., Esterification at β-carboxyl) Start->Modify 1. Activate β-carboxyl Couple Conjugation of Functional Moiety (Radiolabel Precursor, Fluorophore, etc.) Modify->Couple 2. Introduce desired group Deprotect Global Deprotection (e.g., Acidolysis with TFA) Couple->Deprotect 3. Remove protecting groups Purify Purification & QC (HPLC, MS, NMR) Deprotect->Purify 4. Isolate pure compound Final Final Probe Purify->Final

Caption: General workflow for the synthesis of modified aspartate probes.

Detailed Protocol: Synthesis of a Representative Fluorescent Aspartate Analog

This protocol describes the synthesis of a fluorescent probe based on the TBOA scaffold, where a fluorophore is conjugated via an amide linkage. This is a representative, non-trivial synthesis requiring expertise in organic chemistry.

3.1 Materials and Reagents

  • N-Boc-L-aspartic acid α-tert-butyl ester

  • 3-Aminobenzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Fluorescein isothiocyanate (FITC) or other amine-reactive fluorophore

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Dimethylformamide (DMF), Triethylamine (TEA)

  • Reagents for purification (Silica gel, HPLC solvents)

3.2 Step-by-Step Synthesis

  • Protection & Activation: Start with a commercially available, fully protected aspartate derivative, such as N-Boc-L-aspartic acid α-tert-butyl ester, to ensure regioselective modification at the β-carboxyl group.

  • Amide Coupling:

    • Dissolve N-Boc-L-aspartic acid α-tert-butyl ester (1 equiv.), 3-aminobenzyl alcohol (1.1 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.

    • Cool the solution to 0°C and add DCC (1.1 equiv.) portion-wise.

    • Rationale: DCC is a common coupling agent that activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine of the benzyl alcohol. DMAP serves as a catalyst.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify the crude product by silica gel chromatography.

  • Fluorophore Conjugation:

    • The product from the previous step now has a free hydroxyl group on the benzyl ring, which is not ideal for direct conjugation. A more robust strategy involves using a linker with an amine handle. For this protocol, we directly conjugate to the aminobenzyl moiety before coupling to aspartate, or use an alternative linker strategy. For simplicity, we will assume a commercially available amine-reactive fluorophore is used.

    • Dissolve the purified aminobenzyl-aspartate intermediate (1 equiv.) and the amine-reactive fluorophore (e.g., FITC, 1.05 equiv.) in anhydrous DMF.

    • Add TEA (2-3 equiv.) to act as a base.

    • Rationale: The amine on the benzyl group will react with the isothiocyanate of FITC (or another activated ester of a fluorophore) to form a stable thiourea (or amide) bond.

    • Stir the reaction in the dark at room temperature for 4-6 hours. Monitor by TLC.

    • Remove the solvent under reduced pressure and purify the fluorescently-labeled intermediate by column chromatography.

  • Deprotection:

    • Dissolve the purified, protected fluorescent probe in a solution of 50% TFA in DCM.

    • Rationale: TFA is a strong acid that efficiently cleaves both the Boc (tert-butyloxycarbonyl) and t-butyl ester protecting groups simultaneously.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Remove the TFA/DCM solution under a stream of nitrogen.

  • Purification and Quality Control:

    • Dissolve the crude final product in a minimal amount of water/acetonitrile.

    • Purify the final fluorescent probe using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Confirm the identity and purity of the final compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should be >95%.

    • Store the final probe, lyophilized, at -20°C or -80°C, protected from light.

Application Protocol: Characterizing Probe Interaction with EAATs

This protocol details a competitive radioligand binding assay using synaptosomes to determine the inhibitory constant (Ki) of a newly synthesized, non-labeled aspartate analog against a known radiolabeled EAAT ligand, such as [³H]-D-aspartate.

4.1 Preparation of Rodent Brain Synaptosomes

Synaptosomes are resealed nerve terminals that contain functional transporters and are an excellent ex vivo model for studying EAATs.[17][18][19][20]

  • Homogenization: Euthanize a rodent according to approved institutional protocols. Rapidly dissect the brain region of interest (e.g., cortex or striatum) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).[17][21] Homogenize the tissue using a Dounce or glass-Teflon homogenizer with 10-15 gentle strokes.[17][18]

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1).[17][18]

    • Transfer the supernatant (S1) to a new tube and centrifuge at 12,000-15,000 x g for 20 minutes at 4°C.[17][18]

    • The resulting pellet (P2) is the crude synaptosomal fraction.

  • Washing: Gently resuspend the P2 pellet in fresh, ice-cold assay buffer (e.g., Krebs-Ringer-HEPES). Repeat the centrifugation step to wash the synaptosomes.

  • Final Preparation: Resuspend the final synaptosomal pellet in a known volume of assay buffer. Determine the protein concentration using a standard method, such as the BCA assay.[18] Keep the preparation on ice for immediate use.

4.2 Protocol: [³H]-D-Aspartate Competitive Binding Assay

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer + [³H]-D-Aspartate.

    • Non-Specific Binding (NSB): Assay Buffer + [³H]-D-Aspartate + a high concentration of a known EAAT inhibitor (e.g., 1 mM L-glutamate or 100 µM TBOA).

    • Test Compound: Assay Buffer + [³H]-D-Aspartate + varying concentrations of your newly synthesized probe (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation:

    • To each well, add 50-100 µg of synaptosomal protein.

    • Add the radioligand, [³H]-D-Aspartate, at a final concentration near its Kd (typically in the low micromolar range).[8][9]

    • Initiate the binding reaction and incubate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[22]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters using a cell harvester.[22] This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

    • Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_1 Radioligand Binding Assay Workflow Prep Prepare Synaptosomes & Reagents Incubate Incubate: Synaptosomes + [3H]Ligand + Competitor Prep->Incubate 1. Set up assay plate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter 2. Terminate reaction Count Scintillation Counting (Measure Radioactivity) Filter->Count 3. Quantify bound ligand Analyze Data Analysis (Calculate IC50 & Ki) Count->Analyze 4. Non-linear regression Result Binding Affinity (Ki) Analyze->Result

Caption: Workflow for a competitive radioligand binding assay.

Data Interpretation & Troubleshooting

5.1 Table of Expected Outcomes

The binding affinities of aspartate-based inhibitors can vary widely depending on their specific modifications and the EAAT subtype being assayed. The following table provides representative data for well-characterized compounds.

CompoundEAAT1 IC₅₀ (nM)EAAT2 IC₅₀ (nM)EAAT3 IC₅₀ (nM)Reference(s)
L-TBOA 33,0006,20015,000[14]
TFB-TBOA 2217300[14][16]
WAY-213613 >10,00080>10,000[15]
UCPH-101 660>300,000>300,000[3][6]

5.2 Common Pitfalls and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high; insufficient washing; sticky compound.Lower radioligand concentration; increase number/volume of washes; add BSA (0.1%) to wash buffer.
Low Signal / Low Specific Binding Insufficient receptor density; inactive synaptosomes; radioligand degradation.Use a brain region with higher EAAT expression; prepare fresh synaptosomes; check radioligand purity and age.
Poor Reproducibility Inconsistent pipetting; temperature fluctuations; incomplete filtration/washing.Use calibrated pipettes; ensure consistent incubation times and temperatures; optimize harvester settings for consistent washing.
No Competition by Test Compound Compound is inactive; compound precipitated; incorrect concentration range.Synthesize and test related positive controls; check compound solubility in assay buffer; test a wider concentration range (e.g., 10⁻¹² to 10⁻³ M).

Conclusion

Modified aspartate residues provide a versatile and powerful platform for the development of chemical probes to study EAATs. By leveraging established synthetic routes and applying rigorous pharmacological characterization, researchers can generate high-affinity inhibitors and functionalized probes for radioligand binding, fluorescence imaging, and other advanced applications. The protocols outlined in this document provide a robust framework for the synthesis and validation of these essential tools, enabling deeper investigation into the critical role of glutamate transport in health and disease.

References

  • Fontana, A. C. K. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Al-Harthy, S., & Chebib, M. (2021). Chemoenzymatic Synthesis and Pharmacological Characterization of Functionalized Aspartate Analogues As Novel Excitatory Amino Acid Transporter Inhibitors. ACS Chemical Neuroscience. [Link]

  • Haym, I., et al. (2015). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. Bioorganic & Medicinal Chemistry. [Link]

  • Hansen, K. B., et al. (2012). Structure-activity relationship study of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor.... Journal of Medicinal Chemistry. [Link]

  • Fontana, A. C. K. (2024). Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Leuenberger, M., et al. (2016). Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes. ACS Chemical Neuroscience. [Link]

  • Leuenberger, M., et al. (2016). Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes. ACS Chemical Neuroscience. [Link]

  • Sorkina, T., et al. (2020). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. [Link]

  • Watzke, N., et al. (2001). Fluorometric measurements of conformational changes in glutamate transporters. Proceedings of the National Academy of Sciences. [Link]

  • Tzingounis, A. V., et al. (2010). Genetically Encoded Halide Sensor-Based Fluorescent Assay for Rapid Screening of Glutamate Transport and Inhibition. ACS Chemical Neuroscience. [Link]

  • Conti, F., & Rissman, R. A. (2015). Synaptosomal Preparation and Its Application in Preclinical Studies. Methods in Molecular Biology. [Link]

  • Billups, B. (2023). Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2. Semantic Scholar. [Link]

  • Fuszard, M. A., et al. (2020). Proteomic comparison of different synaptosome preparation procedures. Scientific Reports. [Link]

  • Marvin, J. S., et al. (2013). An optimized fluorescent probe for visualizing glutamate neurotransmission. Nature Methods. [Link]

  • Hires, S. A., et al. (2008). Optical measurement of synaptic glutamate spillover and reuptake by linker optimized glutamate-sensitive fluorescent reporters. Proceedings of the National Academy of Sciences. [Link]

  • Marvin, J. S., et al. (2013). An optimized fluorescent probe for visualizing glutamate neurotransmission. Nature Methods. [Link]

  • Kumar, A., et al. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods. [Link]

  • Al-Harthy, S., et al. (2020). β-Indolyloxy Functionalized Aspartate Analogs as Inhibitors of the Excitatory Amino Acid Transporters (EAATs). Request PDF. [Link]

  • Guskov, A., et al. (2019). Binding and transport of D-aspartate by the glutamate transporter homolog GltTk. eLife. [Link]

  • Fontana, A. C. K., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Guskov, A., et al. (2019). Binding and transport of D-aspartate by the glutamate transporter homolog Glt Tk. eLife. [Link]

  • Akyuz, N., et al. (2015). Transport domain unlocking sets the uptake rate of an aspartate transporter. Nature. [Link]

  • ResearchGate. (n.d.). Aspartate Analogues Inhibitors of EAAT2. ResearchGate. [Link]

  • Leuenberger, M., et al. (2016). Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes. ACS Chemical Neuroscience. [Link]

  • Miyaji, T., et al. (2008). Identification of a vesicular aspartate transporter. Proceedings of the National Academy of Sciences. [Link]

  • Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Molecular Pharmacology. [Link]

  • Iacobucci, G. J., & Kanner, B. I. (2021). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. ACS Chemical Neuroscience. [Link]

  • Palacios, F., et al. (2019). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Molecules. [Link]

  • Ryan, R. M., & Mindell, J. A. (2007). Functional Characterization of a Na+-dependent Aspartate Transporter from Pyrococcus horikoshii. Journal of Biological Chemistry. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Willemen, H., et al. (2018). The glutamate/aspartate transporter EAAT1 is crucial for T-cell acute lymphoblastic leukemia proliferation and survival. Haematologica. [Link]

  • ResearchGate. (n.d.). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. [Link]

  • Damer, B., & Georgiou, C. D. (2022). Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide. Life. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for Boc-threo-beta-methyl-DL-aspartic acid

[1]

Executive Summary

Boc-threo-beta-methyl-DL-aspartic acid presents a classic solubility paradox common to side-chain unsubstituted dicarboxylic amino acids.

  • In DCM (Dichloromethane): Expect poor to negligible solubility .[1][2][3] The molecule contains two free carboxylic acid groups (-COOH), leading to strong intermolecular hydrogen bonding (dimerization) that non-polar solvents like DCM cannot disrupt.[1][2][3]

  • In DMF (Dimethylformamide): Expect high solubility , provided the solvent is anhydrous.[1][2][3] However, the racemic nature (DL) and threo-stereochemistry can lead to dense crystal packing that requires mechanical agitation (sonication) to initiate dissolution.[1][2][3]

Part 1: The Solubility Mechanism (Expert Insight)

To troubleshoot effectively, you must understand the molecular behavior causing the issue.[2][3] This is not a simple "powder in liquid" problem; it is a competition between lattice energy and solvation energy .[2]

The "Dicarboxylic" Barrier

Standard Boc-amino acids (like Boc-Ala-OH) dissolve in DCM because the hydrophobic Boc group dominates.[1] However, Boc-threo-beta-methyl-DL-aspartic acid has two hydrophilic "anchors" (the


1
  • Dimerization: In non-polar solvents (DCM), these carboxylic acids form stable cyclic dimers via hydrogen bonds.[1][2][3]

  • Lattice Stability: The threo configuration often allows for efficient packing.[2][3] The solvent must break two strong H-bond networks per molecule to solvate it.[1][3] DCM lacks the hydrogen-bond accepting capability to do this.[1][3]

  • The Fix: You must introduce a Hydrogen Bond Acceptor (HBA) .[1][2][3] This is why DMF (a strong HBA) works, and why adding a base (DIPEA) to DCM instantly solubilizes the compound (by deprotonating the acid and creating an ion pair).[1][2][3]

Part 2: Troubleshooting Protocols

Scenario A: "I need to use DCM for a coupling reaction."

Issue: The powder floats or sits at the bottom of the flask in DCM. Root Cause: Solvent polarity mismatch.[1][2] The Protocol: The "Magic Mixture" Approach

Do not attempt to heat the DCM solution significantly; this increases the risk of side reactions without effectively breaking the H-bonds.[3]

  • Calculate Concentration: Aim for 0.1M – 0.2M for standard couplings.

  • The Co-Solvent Step:

    • Suspend the Boc-amino acid in 80% of the required DCM volume.[3]

    • Add DMF dropwise under stirring.[1][2]

    • Target Ratio: Usually, a 9:1 to 4:1 (DCM:DMF) ratio is sufficient to disrupt the H-bonds.[1][2][3]

  • The Base Variant (For couplings only):

    • If using EDC/HOBt or HATU, you will eventually add a base (DIPEA/NMM).[1][2][3]

    • Add the base before the coupling reagent.[2][3] The formation of the carboxylate salt will instantly solubilize the amino acid in DCM.[3]

    • Warning: Only do this immediately before reaction to prevent racemization.[1][2]

Scenario B: "It won't dissolve in DMF (or appears cloudy)."

Issue: Solution remains turbid or forms a gel. Root Cause: Water contamination or "racemic packing."[1][2] The Protocol: Hydrophobic Disruption

  • Check Water Content: DMF is hygroscopic.[1][2] If the DMF is "wet" (contains water), the hydrophobic Boc group and the methyl side chain will force the molecule to aggregate/precipitate.[2][3] Use anhydrous DMF (<0.05% H2O).

  • Sonication: The racemic crystal lattice (DL-mixture) can be mechanically resistant.[1][2][3] Sonicate at 30–40°C for 5–10 minutes.

  • LiCl Additive (Last Resort): If gelation occurs at high concentrations (>0.5M), add 5% (w/v) LiCl to the DMF.[1][2][3] This chaotropic salt disrupts intermolecular H-bonds, preventing aggregation.[1][2][3]

Part 3: Critical Warning – Aspartimide Formation[1][2][3]

The Hidden Danger: When solubilizing Aspartic acid derivatives, you risk Aspartimide formation (cyclization of the side chain onto the backbone amide).[2][3]

  • Risk Factor: High.[1][2] Although the beta-methyl group provides some steric protection compared to native Asp, the risk remains, especially in basic conditions.[1][2][3]

  • Trigger: Heating (>45°C) or prolonged exposure to base (DIPEA/Piperidine) in DMF.[1][2][3]

  • Prevention:

    • Avoid heating to dissolve if base is present.[1][2]

    • If the reaction requires base, add the coupling reagent first, then the base, to ensure the acid activates and reacts quickly before it can cyclize.[2][3]

Part 4: Decision Matrix & Visualization

Solubility Decision Tree

Use this flowchart to determine the correct solubilization strategy for your specific application.

SolubilityProtocolStartStart: Boc-threo-beta-methyl-DL-Asp-OHSolventChoiceSelect Primary SolventStart->SolventChoiceDCM_PathDCM (Non-Polar)SolventChoice->DCM_PathCoupling / WashDMF_PathDMF (Polar Aprotic)SolventChoice->DMF_PathStock Solution / SPPSDCM_IssueIssue: Insoluble / SuspensionDCM_Path->DCM_IssueDMF_IssueIssue: Turbid / GelationDMF_Path->DMF_IssueDCM_Sol1Add Co-solvent:10-20% DMFDCM_Issue->DCM_Sol1PreferredDCM_Sol2Add Base (DIPEA)(Only if coupling immediately)DCM_Issue->DCM_Sol2AlternativeDMF_Sol1Check Water Content(Must be Anhydrous)DMF_Issue->DMF_Sol1SuccessSolution ReadyDCM_Sol1->SuccessDCM_Sol2->SuccessDMF_Sol2Sonicate (30-40°C)DMF_Sol1->DMF_Sol2DMF_Sol2->Success

Figure 1: Decision tree for solubilizing Boc-threo-beta-methyl-DL-aspartic acid based on solvent choice.

Solubility Data Summary
ParameterDichloromethane (DCM)Dimethylformamide (DMF)
Solubility Rating Poor / Insoluble Excellent
Primary Interaction Van der Waals (Weak)Dipole-Dipole & H-Bond Acceptance
Max Conc.[1] (Est.) < 10 mM (Pure)> 500 mM
Main Obstacle Dicarboxylic acid dimerizationHygroscopicity (Water uptake)
Recommended Additive 10-20% DMF or 1.0 eq DIPEANone (or 5% LiCl for gels)

References

  • Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews. (Context on Aspartimide formation and solubility of Asp derivatives).

  • Albericio, F. (2000).[1][2][3] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2] (Standard protocols for dissolving dicarboxylic amino acids).

  • PubChem. (2025).[1][2][3][4] 3-Methylaspartic acid Compound Summary. National Library of Medicine.[1][2][3] Retrieved February 12, 2026, from [Link][1][2][3]

Overcoming steric hindrance in beta-methyl substituted amino acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center.

Ticket ID: #STERIC-BETA-001 Topic: Overcoming Steric Hindrance in


-Methyl Substituted Amino Acid Coupling
Assigned Specialist:  Senior Application Scientist

Executive Summary

Coupling


-methyl amino acids (Valine, Isoleucine, Threonine, and their non-canonical analogs like Aib or N-Me-Val) presents a dual challenge: kinetic sluggishness  due to steric bulk at the 

-carbon and thermodynamic instability (racemization) of the activated intermediate.[1]

This guide moves beyond standard protocols (e.g., HBTU/DIEA), which often result in deletion sequences (des-Val/des-Ile) or epimerization.[1] We utilize a "Force vs. Finesse" approach: maximizing electrophilicity while suppressing oxazolone formation.

Module 1: Diagnostic & Decision Logic

Use this flowchart to determine your coupling strategy based on sequence difficulty.

CouplingLogic Start Start: Difficult Coupling Identified CheckResidue Is the incoming residue beta-branched (Val, Ile, Thr)? Start->CheckResidue CheckCterm Is the C-terminal acceptor also sterically hindered? CheckResidue->CheckCterm Yes CheckAgg Is the sequence prone to beta-sheet aggregation? CheckCterm->CheckAgg Yes (e.g., Val-Val coupling) Sol_Standard Standard: COMU or HATU (1x coupling, 75°C) CheckCterm->Sol_Standard No (Linear growth) Sol_Advanced Advanced: PyAOP + Microwave (2x coupling) CheckAgg->Sol_Advanced No Sol_Pseudopro Critical: Insert Pseudoproline or Isoacyl Dipeptide CheckAgg->Sol_Pseudopro Yes (Hydrophobic stretch)

Figure 1: Decision matrix for selecting coupling strategies based on steric environment and aggregation risks.

Module 2: Reagent Selection (The Hardware)

Q: Why is my standard HBTU/HOBt protocol failing for Val-Val or Ile-Ile couplings? A: HBTU generates a benzotriazole active ester that is often too bulky and insufficiently reactive to overcome the steric wall of two


-branched residues meeting.[1] Furthermore, HBTU/DIEA promotes enantiomerization (racemization) if the coupling is slow.

Q: HATU vs. COMU: Which should I use? A: While HATU has long been the gold standard, COMU is the modern recommendation for two reasons: safety and solubility.[2]

FeatureHATU (The Veteran)COMU (The Modern Standard)PyAOP (The Nuclear Option)
Core Structure Azabenzotriazole (7-HOAt)Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)Phosphonium Salt
Mechanism Neighboring group effect (N7) speeds up coupling.[1]Morpholino group stabilizes uronium; Oxyma is a superior leaving group.Highly reactive phosphonium; no guanidinium byproduct.
Steric Efficiency ExcellentExcellent (often comparable to HATU)Superior for N-methyl/Aib residues.[1]
Racemization Low (if base is controlled)Very Low (Oxyma suppresses epimerization)Low
Safety Explosive risk (HOAt)Safer (Non-explosive)Standard
Recommendation Use for difficult linear peptides.Primary choice for SPPS.Use for cyclizations or N-Me-Val.[1]

Technical Note: If using HATU, ensure you use 0.95 equivalents relative to the amino acid to prevent capping the N-terminus with the tetramethylguanidinium moiety (a common side reaction in slow couplings).

Module 3: Experimental Protocols

Protocol A: Microwave-Assisted Coupling (The "Heat" Method)

Standard for Val, Ile, Thr.[1]

  • Reagents:

    • Amino Acid (0.2 M in DMF)[1]

    • Activator: COMU (0.5 M in DMF)[1]

    • Base: DIEA (2 M in NMP) Note: NMP is preferred over DMF for hindered couplings due to higher swelling.[1]

  • Cycle:

    • Pre-activation: Combine AA and COMU. Add DIEA immediately before delivery to resin. Do not pre-activate for >2 mins.

    • Irradiation: Heat to 75°C (30 Watts max) for 5 minutes .

    • Wash: DMF (3 x 30 sec).

    • Repeat: Perform a second coupling (Double Couple) for Val/Ile/Aib.

Protocol B: The "Racemization-Safe" Protocol (Cys/His)

If coupling a bulky residue ONTO a sensitive C-terminal Cys or His.[1]

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

    • Base: Sym-collidine (TMP) instead of DIEA.

  • Mechanism: Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5), significantly reducing proton abstraction from the

    
    -carbon of the C-terminal residue.
    
  • Conditions:

    • First 2 minutes: 25°C (Room Temp) to allow initial acylation.

    • Next 4 minutes: 50°C (Max) microwave irradiation. Never exceed 50°C for Cys/His.

Module 4: Advanced Troubleshooting

Q: I see a "Des-Val" deletion peak (-99 Da) in my MS. What now? A: This is a kinetic failure. The coupling didn't finish.

  • Fix 1 (Solvent): Switch from DMF to NMP or a binary mixture of DMSO:NMP (1:9) . DMSO disrupts inter-chain hydrogen bonds (aggregation) that often plague hydrophobic beta-branched sequences.[1]

  • Fix 2 (Chemistry): Switch to PyAOP with HOAt additive. Phosphonium salts drive the reaction forward more aggressively than uronium salts (HATU/COMU) in solution phase pockets.

Q: I am observing significant racemization (D-isomer > 5%). A: This is likely "Direct Enolization" or "Oxazolone Formation."[1]

  • Root Cause: Excess base or prolonged pre-activation time.

  • Fix:

    • Reduce base equivalents. If using COMU, use 1.0 equiv of DIEA (vs. 2.0 for HATU).

    • Switch to DIC/Oxyma . Carbodiimide activation is generally "slower but safer" regarding chirality.

Q: The resin volume swelled massively, and flow has stopped. A: You have hit a "Beta-Sheet Aggregation" patch.[1]

  • Visual Logic: The peptide chains are interlocking, preventing reagents from entering the bead.

  • The Solution: Pseudoprolines .[3][4][5][6]

    • Replace a Ser/Thr/Cys residue in the sequence with a commercially available Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH dipeptide.[1]

    • Why? The oxazolidine ring locks the backbone in a "kinked" conformation, physically preventing beta-sheet formation and increasing solvation by 10-fold.

Workflow Deprotect 1. Deprotection (20% Pip + 0.1M Oxyma) Wash1 2. Wash (DMF/NMP) Deprotect->Wash1 Couple 3. Coupling (COMU/DIEA @ 75°C) Wash1->Couple Check 4. Kaiser Test (Blue = Fail) Couple->Check Recouple 5. Re-Couple (PyAOP or diff. solvent) Check->Recouple Fail (Blue) Next 6. Next Cycle Check->Next Pass (Colorless) Recouple->Next

Figure 2: Optimized SPPS cycle for sterically hindered residues. Note the inclusion of Oxyma in the deprotection step to prevent aspartimide formation and improve kinetics.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

    • Foundational text on H
  • Collins, J. M., et al. (2014).[1] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943.[1] Link[1]

    • Source for microwave protocols (75°C) and rapid coupling kinetics.
  • Mutter, M., et al. (2004).[1] Pseudoprolines: Nature's "Bridge" to Affect Reversible Transport and Conformational Transition of Polypeptides. Journal of the American Chemical Society. Link[1]

    • Authoritative source on using pseudoprolines to break aggreg
  • Bacsa, B., et al. (2008).[1] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. Journal of Organic Chemistry. Link[1]

    • Validation of microwave efficacy for beta-branched residues.

Sources

Technical Support Center: Purification of Peptides with Racemic DL-Amino Acid Insertions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Resolution of Diastereomeric Peptides via RP-HPLC[1]

Introduction: The "Hidden" Impurity

Welcome to the technical support center. If you are reading this, you likely have a peptide synthesis product showing a "shoulder" or a split peak with the exact same molecular weight as your target.

The Science: When a D-amino acid is inserted into an all-L peptide sequence (either intentionally for stability studies or accidentally via racemization), the result is a diastereomer , not an enantiomer.

  • Enantiomers: Mirror images (L-L-L vs D-D-D). Require chiral stationary phases.[2]

  • Diastereomers: Non-mirror images (L-L-L vs L-D-L). Have different physical properties (hydrophobicity, secondary structure) and can be separated on achiral Reversed-Phase (RP-HPLC) columns , provided the correct selectivity levers are pulled.

This guide details the protocol to resolve these difficult impurities.

Module 1: Diagnostic Phase

Before optimizing, confirm the nature of your impurity.

Symptom Checklist
SymptomProbability of DL-IsomerismAction
Co-eluting shoulder HighProceed to Module 2.
Identical Mass (MS) HighConfirm it is not a deamidation (+1 Da) or oxidation (+16 Da).
Suspect Residues HighDoes your sequence contain His or Cys ? (High racemization risk during SPPS).
Broad Peak MediumCould be aggregation. Test at higher temp or different pH first.
The "Racemization Risk" Assessment

If your peptide was synthesized using high-temperature microwave SPPS, Histidine (His) and Cysteine (Cys) are prone to racemization.[3] The D-His isomer often elutes slightly earlier than the L-His target due to disruption of the peptide's hydrophobic binding face.

Module 2: Method Development (The Solution)

Standard gradients (1% B/min) are often insufficient for diastereomers. You must exploit Selectivity (


)  over Efficiency (

)
.
Step 1: The "Shallow Gradient" Protocol

Diastereomers often differ in hydrophobicity by less than 1% ACN.

  • Standard: 5–65% B over 30 min (2% B/min). Result: Co-elution.

  • Optimization:

    • Determine the %B where the peptide elutes (e.g., 25% B).

    • Create an isocratic hold or extremely shallow gradient around that point.

    • Target Slope: 0.2% to 0.5% B/min.

Recommended Gradient Setup:

Time (min) %B (Acetonitrile) Function
0–2 5% Load/Desalt
2–5 [Elution % - 5%] Rapid ramp to start point
5–35 [Elution % - 5%] to [Elution % + 5%] Shallow Resolution Phase

| 35–40 | 95% | Wash |

Step 2: Stationary Phase Selection (Orthogonal Selectivity)

If C18 fails, do not just try another C18. You need a different interaction mechanism.

  • C18 (Alkyl Phase): Separates based on pure hydrophobicity.

    • Limitation: If the D-substitution doesn't significantly change the hydrophobic footprint, C18 will fail.

  • Phenyl-Hexyl / Phenyl-Butyl: Separates based on hydrophobicity +

    
    -
    
    
    
    interactions
    .
    • Mechanism:[4] The aromatic ring in the stationary phase interacts with aromatic residues (Trp, Phe, Tyr) in the peptide. A D-isomer alters the spatial orientation of these rings, often creating a drastic shift in retention on Phenyl phases that is invisible on C18.

Step 3: Temperature Control
  • Rule of Thumb: Lower temperatures (25°C - 30°C) are generally better for separating peptide diastereomers.

  • Why? At high temperatures (60°C), peptides unfold into random coils. The structural difference between L-D-L and L-L-L is minimized. At lower temperatures, the secondary structure (e.g.,

    
    -helix) is preserved. The D-amino acid acts as a "helix breaker," significantly altering the conformation and binding vector, improving separation.[1]
    

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying DL-inserted peptides.

PeptidePurification Start Crude Peptide Mixture (Target + DL-Impurity) CheckMS Check Mass Spec (Is Mass Identical?) Start->CheckMS NotIdentical Impurity is Deletion/Adduct (Standard Purification) CheckMS->NotIdentical No Identical Suspect Diastereomer CheckMS->Identical Yes MethodDev Step 1: Shallow Gradient (0.2% B/min slope) Identical->MethodDev ResolutionCheck Resolution > 1.5? MethodDev->ResolutionCheck Success Collect Fractions (Lyophilize) ResolutionCheck->Success Yes FailC18 Resolution Poor (<1.5) ResolutionCheck->FailC18 No SwitchCol Step 2: Switch Column Chemistry Try Phenyl-Hexyl or C12 FailC18->SwitchCol TempCtrl Step 3: Lower Temperature (Run at 25°C to preserve structure) SwitchCol->TempCtrl FinalCheck Check Resolution TempCtrl->FinalCheck FinalCheck->Success Yes NuclearOption Step 4: 'Nuclear' Option Perchlorate Buffer or Chiral Phase FinalCheck->NuclearOption No

Caption: Logic flow for isolating diastereomeric peptide impurities. Note the priority of gradient slope and column chemistry over exotic buffers.

Module 4: FAQs & Troubleshooting

Q1: The D-isomer is eluting after my target L-peptide. Is this normal?

  • Answer: While D-isomers often elute earlier (due to helix disruption reducing the hydrophobic contact area), this is not an absolute rule. If the D-amino acid is hydrophobic (e.g., D-Phe, D-Trp) and positioned such that it interacts more strongly with the stationary phase in the unfolded state, it can elute later. Always collect both peaks and verify activity or co-inject with a standard.

Q2: Can I use a Chiral Column?

  • Answer: Generally, no—unless your peptide is very short (2-3 amino acids). Chiral columns (like Crown Ether or Polysaccharide phases) are designed for enantiomers. For a 20-mer peptide, the "chiral selector" on the column cannot easily distinguish the single chiral center change amidst the massive bulk of the rest of the peptide. RP-HPLC is superior for peptides >5 residues.

Q3: My peak shape is terrible (tailing).

  • Answer: This is often due to silanol interactions.

    • Ensure you are using 0.1% TFA (Trifluoroacetic acid). The trifluoroacetate anion ion-pairs with the peptide and masks silanols.

    • If using Formic Acid (for MS sensitivity), peak shape will degrade.[5] Consider "TFA-fix" or "Superficially Porous Particles" (e.g., HALO/Kinetex) which have lower surface area and fewer accessible silanols.

Q4: I've tried everything. What is the "Nuclear Option"?

  • Answer: If C18 and Phenyl-Hexyl fail at low temp:

    • Buffer: Switch to Sodium Perchlorate (NaClO4) at low pH. Perchlorate is a "chaotropic" agent that alters peptide solvation and conformation significantly, often revealing hidden resolution. Warning: Perchlorates are explosive hazards when dried with organics. Flush system thoroughly with water before/after.

References

  • Vertex AI Search. (2025). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2025). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Link

  • Waters Corporation. (2025). Influence and Control of Column Temperature in Successful Peptide Mapping. Link

  • ResearchGate. (2025). Mechanism of racemisation of histidine derivatives in peptide synthesis. Link

  • HALO Columns. (2025). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Link

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Boc-threo-beta-methyl-DL-aspartic Acid and its Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and peptide chemistry, the precise stereochemical characterization of non-canonical amino acids is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and even subtle changes in stereochemistry can lead to dramatic differences in efficacy and safety. Boc-threo-beta-methyl-DL-aspartic acid, a protected form of a beta-substituted amino acid, presents a classic challenge in stereochemical assignment due to the presence of two chiral centers. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Boc-threo-beta-methyl-DL-aspartic acid and its erythro diastereomer, offering a robust framework for their differentiation.

The Decisive Role of Vicinal Coupling Constants

The primary tool for distinguishing between threo and erythro diastereomers in acyclic systems via ¹H NMR is the magnitude of the vicinal coupling constant (³J) between the protons on the two chiral carbons (Hα and Hβ). This relationship is governed by the Karplus equation, which correlates the coupling constant to the dihedral angle between the coupled protons.

Due to the different spatial arrangements of the substituents in the threo and erythro isomers, their preferred solution-state conformations and, consequently, the time-averaged dihedral angles between Hα and Hβ differ significantly. This leads to a predictable and measurable difference in their ³J(Hα,Hβ) values.

  • Threo Isomer: Typically exhibits a smaller vicinal coupling constant.

  • Erythro Isomer: Generally displays a larger vicinal coupling constant.

This fundamental difference forms the cornerstone of the comparative analysis.

Experimental Data: A Case Study with a Threo Analog

Experimental Protocol: NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR data for these compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Boc-protected beta-methyl-aspartic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Carefully integrate all signals and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants for each multiplet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity between Hα and Hβ.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, aiding in the unambiguous assignment of quaternary carbons and carbonyl groups.

Comparative Analysis of NMR Spectra

The following sections detail the expected ¹H and ¹³C NMR spectral data for the Boc-protected threo and erythro isomers of beta-methyl-aspartic acid methyl ester, based on experimental data for the threo analog and established stereochemical principles.

¹H NMR Spectral Data Comparison
Proton Boc-threo-beta-methyl-aspartic acid methyl ester (Expected) Boc-erythro-beta-methyl-aspartic acid methyl ester (Predicted) Key Differentiating Features
Boc (9H) ~1.45 ppm (s)~1.45 ppm (s)No significant difference expected.
β-CH₃ (3H) ~1.2-1.3 ppm (d)~1.2-1.4 ppm (d)Minor chemical shift differences may be observed due to different magnetic environments.
Hα (1H) ~4.5-4.8 ppm (m)~4.5-4.8 ppm (m)The multiplicity will be a doublet of doublets or more complex multiplet. The key is the J-coupling.
Hβ (1H) ~2.8-3.0 ppm (m)~2.8-3.1 ppm (m)Chemical shift can vary depending on the conformation.
³J(Hα,Hβ) ~2-5 Hz ~7-10 Hz This is the most reliable parameter for differentiation.
NH (1H) ~5.0-5.5 ppm (d)~5.0-5.5 ppm (d)Chemical shift is concentration and solvent dependent.
OCH₃ (3H) ~3.7 ppm (s)~3.7 ppm (s)No significant difference expected.

s = singlet, d = doublet, m = multiplet

The most critical point of comparison is the vicinal coupling constant, ³J(Hα,Hβ). For the experimentally characterized threo-like analog, (2R,3R)-N-tert-Butoxycarbonyl-3-methylsulfanyl-aspartic acid-4-methyl ester, the reported coupling constant is 4.5 Hz , which falls squarely within the expected range for a threo configuration. In contrast, the erythro isomer is predicted to have a significantly larger coupling constant, typically in the range of 7-10 Hz.

¹³C NMR Spectral Data Comparison
Carbon Boc-threo-beta-methyl-aspartic acid methyl ester (Expected) Boc-erythro-beta-methyl-aspartic acid methyl ester (Predicted) Key Differentiating Features
Boc C(CH₃)₃ ~28.3 ppm~28.3 ppmNo significant difference expected.
Boc C(CH₃)₃ ~80.0 ppm~80.0 ppmNo significant difference expected.
Boc C=O ~155.5 ppm~155.5 ppmNo significant difference expected.
β-CH₃ ~15-20 ppm~15-20 ppmMinor chemical shift differences are possible.
~50-55 ppm~50-55 ppmMinor chemical shift differences are possible.
~40-45 ppm~40-45 ppmMinor chemical shift differences are possible.
α-COOH ~170-175 ppm~170-175 ppmNo significant difference expected.
β-COOCH₃ ~170-175 ppm~170-175 ppmNo significant difference expected.
OCH₃ ~52 ppm~52 ppmNo significant difference expected.

While ¹³C NMR is essential for confirming the carbon skeleton and the presence of all functional groups, the chemical shift differences between diastereomers are often subtle and less diagnostic than the proton coupling constants. However, careful comparison of the spectra may reveal small but consistent differences in the chemical shifts of Cα, Cβ, and the β-methyl carbon.

Visualization of Stereochemical and NMR Relationships

To further clarify the structural basis for the observed NMR differences, the following diagrams illustrate the molecular structures and the workflow for their characterization.

G start Purified Diastereomeric Mixture nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) start->nmr_acq h1_analysis ¹H NMR Analysis: - Chemical Shifts - Multiplicities nmr_acq->h1_analysis c13_analysis ¹³C NMR and 2D NMR Analysis: - Confirm Structure - Assign Signals nmr_acq->c13_analysis j_coupling Measure ³J(Hα,Hβ) h1_analysis->j_coupling threo Threo Isomer (³J ≈ 2-5 Hz) j_coupling->threo erythro Erythro Isomer (³J ≈ 7-10 Hz) j_coupling->erythro conclusion Stereochemical Assignment threo->conclusion erythro->conclusion c13_analysis->conclusion

Caption: Workflow for NMR-based stereochemical assignment of diastereomers.

Conclusion

The definitive NMR-based characterization of Boc-threo-beta-methyl-DL-aspartic acid and its distinction from the erythro isomer hinges on the careful measurement and interpretation of the vicinal proton-proton coupling constant between Hα and Hβ. A smaller ³J value is a strong indicator of the threo configuration, while a larger value points to the erythro isomer. This guide, supported by experimental data from a closely related threo analog, provides a robust and scientifically grounded methodology for researchers in drug development and chemical synthesis to confidently assign the stereochemistry of these important building blocks.

References

  • Heredia-Moya, J., et al. (2008). Synthesis of β-(S-methyl)thioaspartic acid and derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5908-5913. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Bifulco, G., et al. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3779. [Link]

HPLC separation of threo vs erythro beta-methylaspartate isomers

Technical Guide: HPLC Separation of Threo- vs. Erythro- -Methylaspartate Isomers

Executive Summary

The separation of


1

While L-threo-3-methylaspartate is the specific substrate for Clostridium MAL, the erythro isomers often act as competitive inhibitors or inactive byproducts in stereoselective synthesis. Standard achiral RP-HPLC fails to resolve these species without derivatization due to their high polarity and lack of chromophores.

This guide compares the two most robust methodologies for resolving these diastereomers:

  • The Structural Standard: Marfey’s Reagent (FDAA) Derivatization (C18 RP-HPLC).

  • The High-Throughput Alternative: Ligand Exchange Chromatography (LEC).[1]

Scientific Foundation: Mechanism of Separation

Understanding the physicochemical differences between threo and erythro diastereomers is the key to selecting the correct separation modality.

  • Diastereomeric Pka Shifts: The spatial proximity of the

    
    -methyl group to the 
    
    
    -amino group differs between threo and erythro forms. This steric crowding alters the pKa of the
    
    
    -carboxylate, allowing for separation based on ionization state (IEC) or hydrophobicity when derivatized.[1]
  • Derivatization Kinetics: In the erythro configuration, the methyl group creates significant steric hindrance for bulky derivatizing agents attacking the amine, often resulting in slower reaction kinetics compared to the threo form.

Visualization: Separation Logic Pathway

SeparationLogicSampleRacemic beta-MethylaspartateDecisionIsomer Target?Sample->DecisionRouteAEnantiomers + Diastereomers (L-threo, D-erythro, etc.)Decision->RouteAChiral PurityRouteBDiastereomers Only (Threo vs Erythro)Decision->RouteBSynthetic YieldMethodAMethod 1: Marfey's Reagent (FDAA) on C18RouteA->MethodAMethodBMethod 2: Ligand Exchange (Cu-CLD) on C18RouteB->MethodBResultAFull Resolution (4 peaks)MethodA->ResultAResultBRapid Separation (2 peaks)MethodB->ResultB

Figure 1: Decision matrix for selecting the separation modality based on analytical requirements.

Comparative Analysis

The following comparison evaluates Marfey’s Reagent (FDAA) against Ligand Exchange (LEC) .

FeatureMethod A: Marfey’s Reagent (FDAA)Method B: Ligand Exchange (LEC)
Principle Diastereomeric derivatization followed by RP-HPLC.[1]Formation of ternary copper(II) complexes.[1]
Resolution (Rs) High (Rs > 2.0) for all 4 isomers.Moderate (Rs ~ 1.[1]5) for threo/erythro pairs.[1]
Sensitivity Excellent (UV 340 nm,

).[1]
Low (UV 254 nm, Copper complex absorbance).[1]
Sample Prep High (Requires 90 min heating).Minimal (Direct injection).[1]
Throughput Low (45 min run + prep).[1]High (15-20 min run).[1]
Cost/Sample Moderate (Reagent cost).[1]Low (Standard buffers).[1]
Best For Pharmacokinetics, Enantiopurity, Trace Analysis. Process Monitoring, Synthetic Reaction Checks.

Expert Verdict: For drug development and precise enzymatic kinetics, Method A (Marfey’s) is the mandatory standard due to its ability to resolve enantiomers (L vs D) within the diastereomeric pairs.[1] Method B is reserved for rapid in-process checks of chemical synthesis where only the diastereomeric ratio (dr) is needed.[1]

Recommended Protocol: Marfey’s Reagent (FDAA)

Objective: Baseline separation of L-threo, D-threo, L-erythro, and D-erythro isomers.[1]

Reagents & Preparation
  • FDAA Solution: 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide in acetone.

  • Buffer A: 50 mM Triethylamine phosphate (TEAP), pH 3.0.[1]

  • Buffer B: Acetonitrile (MeCN).[1]

  • Quenching Solution: 2 M HCl.

Derivatization Workflow
  • Mix: Aliquot 50 µL of sample (1–10 mM amine) into a microvial.

  • Basify: Add 20 µL of 1 M NaHCO

    
    .
    
  • React: Add 100 µL of FDAA solution.

  • Incubate: Heat at 40°C for 60 minutes . (Note: Higher temps may cause racemization of the sensitive C3 center).[1]

  • Quench: Add 20 µL of 2 M HCl to stop the reaction and protonate the complex for RP-HPLC retention.

  • Dilute: Add 200 µL of 50% aq. MeCN before injection.[1]

HPLC Conditions
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 4.6 x 250 mm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 340 nm.[1]

  • Temperature: 30°C.

  • Gradient:

    • 0–2 min: 10% B[1]

    • 2–40 min: Linear gradient to 50% B

    • 40–45 min: Wash 90% B

Representative Data (Expected)
Peak IDIsomer IdentityRetention Time (min)*Elution Order Logic
1L-threo-

-Me-Asp
22.5L-L diastereomers typically elute first.
2D-erythro-

-Me-Asp
24.8Mixed stereochemistry increases hydrophobicity.
3L-erythro-

-Me-Asp
26.2Stronger interaction with C18.
4D-threo-

-Me-Asp
29.1D-L diastereomer (most hydrophobic).

*Note: Retention times are illustrative and depend on exact column carbon load and void volume.

Alternative Protocol: Ligand Exchange (LEC)

Objective: Rapid differentiation of threo vs erythro without derivatization.[1]

Mechanism

This method utilizes a chiral mobile phase additive (CMPA) or a specialized column (e.g., Chiralpak MA+) where the amino acid forms a ternary complex with Copper(II) and the chiral selector.[1] The threo form, having a different bite angle for chelation than the erythro form, elutes at a different volume.[1]

Workflow Diagram

LEC_MechanismMobilePhaseMobile Phase: Cu(II) Sulfate + L-ProlineColumnC18 Stationary PhaseMobilePhase->ColumnComplex_TThreo-Cu-Proline (Less Stable)Column->Complex_TFast ElutionComplex_EErythro-Cu-Proline (More Stable)Column->Complex_ERetainedDetectorUV 254nm (Cu-Complex Absorbance)Complex_T->DetectorComplex_E->Detector

Figure 2: Ligand Exchange Chromatography mechanism showing differential stability of Copper-Amino Acid complexes.

HPLC Conditions
  • Column: Chiralpak MA(+) or C18 coated with N,N-dioctyl-L-alanine.[1]

  • Mobile Phase: 2 mM CuSO

    
     in water (Isocratic).[1]
    
  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV @ 254 nm (detecting the copper-amino acid complex).[1]

  • Performance: Erythro isomers generally elute later than threo due to higher stability of the planar copper complex in the erythro configuration.

Troubleshooting & Optimization

IssueCauseCorrective Action
Peak Tailing Silanol interaction or metal contamination.Add 5% MeOH to mobile phase; ensure pH > 2.5 for FDAA derivatives.[1]
Racemization High temperature during derivatization.[1]Reduce incubation temp to 35°C; extend time to 90 min.
Low Sensitivity (LEC) Poor copper complexation.[1]Ensure pH of mobile phase is near 5.0–6.0 (buffer with acetate if necessary).[1]

References

  • Botting, N. P., et al. (1988).[1][2] Mechanism of C-3 hydrogen exchange and the elimination of ammonia in the 3-methylaspartate ammonia-lyase reaction.[2][3] Biochemistry.[1][2][4]

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][5][6][7][8][9][10][11]

  • Sigma-Aldrich. DL-threo-beta-Methylaspartic acid Product Information.[1]

  • Davankov, V. A. (2003).[1] Ligand-exchange chromatography of chiral compounds.[9] Journal of Chromatography A. [1]

A Comparative Guide to Boc vs. Fmoc Strategies for Solid-Phase Synthesis of β-Methyl-Aspartic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Conformational Constraints in Peptide Design

In the landscape of peptide-based therapeutics and research, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity, metabolic stability, and conformational rigidity. β-Methyl-aspartic acid (β-Me-Asp) is a prime example, introducing a chiral center and steric bulk at the β-carbon. This modification restricts the rotational freedom of the aspartic acid side chain, providing a powerful tool for locking peptides into specific secondary structures, thereby influencing their binding affinity and selectivity for biological targets.

However, the very feature that makes β-Me-Asp valuable—its steric hindrance—also presents significant challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth, objective comparison of the two dominant SPPS chemistries, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the incorporation of β-Me-Asp. We will dissect the mechanistic nuances, potential side reactions, and practical considerations to empower researchers to make informed decisions for their specific synthetic goals.

The Core Challenge: Steric Hindrance and Side-Chain Reactivity

The primary obstacle in synthesizing β-Me-Asp-containing peptides is twofold:

  • Reduced Coupling Efficiency: The methyl group adjacent to the side-chain carboxyl group creates significant steric hindrance. This can slow down the kinetics of peptide bond formation, leading to incomplete couplings and the generation of deletion sequences, particularly when the preceding amino acid is also bulky.

  • Aspartimide Formation: Similar to its parent amino acid, aspartic acid, β-Me-Asp is susceptible to base-catalyzed intramolecular cyclization, forming a five-membered succinimide ring known as an aspartimide.[1][2][3] This side reaction is especially problematic in Fmoc-based SPPS, which utilizes a basic deprotection step in every cycle.[1][4] Aspartimide formation can lead to a cascade of undesirable byproducts, including α- and β-peptide isomers and racemization, which are often difficult to separate from the target peptide.[2]

The choice between Boc and Fmoc chemistry directly impacts how these challenges are addressed, as their foundational principles of protection and deprotection are fundamentally different.[][6][7]

The Fmoc/tBu Strategy: A Tale of Mildness and Vigilance

The Fmoc strategy has become the most widely used method for SPPS due to its mild operating conditions and the convenience of its orthogonal protection scheme.[4][8][] The Nα-amino group is protected by the base-labile Fmoc group, while side chains are typically protected by acid-labile groups like tert-butyl (tBu).[][]

Chemical Principle and Workflow

The synthesis cycle involves the selective removal of the Fmoc group with a secondary amine base, most commonly piperidine in DMF, followed by the coupling of the next Fmoc-protected amino acid.[8] Final cleavage from the resin and removal of side-chain protecting groups are accomplished simultaneously with a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6]

Fmoc_SPPS_Workflow cluster_cycle Repetitive SPPS Cycle Resin Resin-Peptide-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Aspartimide Aspartimide Formation Risk Deprotection->Aspartimide Base-Catalyzed Coupling Coupling: Fmoc-AA-OH, Activator Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin n-1 cycles FinalCleavage Final Cleavage (TFA Cocktail) Washing2->FinalCleavage

Caption: Fmoc-SPPS workflow highlighting the base-catalyzed aspartimide risk.

Advantages for β-Me-Asp Synthesis
  • Orthogonality: The Fmoc/tBu strategy is fully orthogonal, allowing for selective deprotection of either the Nα or side-chain protecting groups, which is advantageous for complex peptide modifications.[7][]

  • Milder Conditions: The repetitive use of base for deprotection avoids the harsh acidolysis required in every cycle of the Boc strategy, which can be beneficial for preserving the integrity of sensitive sequences.[8]

Challenges and Mitigation Strategies

The primary drawback of the Fmoc strategy for any aspartic acid derivative is the risk of aspartimide formation.[2][3][4] The deprotonation of the backbone amide nitrogen following the Asp residue initiates a nucleophilic attack on the side-chain ester, a reaction exacerbated by repeated exposure to piperidine.

Mitigation Strategies:

  • Sterically Hindered Side-Chain Protection: The standard tert-butyl (OtBu) ester may not provide sufficient steric bulk to prevent cyclization. More sterically demanding protecting groups, such as 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (OBno), have been shown to significantly reduce aspartimide formation in standard Asp synthesis and are logically applicable here.[10]

  • Optimized Deprotection Conditions: Reducing the basicity of the deprotection solution can suppress the side reaction. This can be achieved by using a weaker base like piperazine or by adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution.[10][11]

  • Optimized Coupling: The steric bulk of Fmoc-β-Me-Asp-OH necessitates the use of highly efficient coupling reagents. Aminium/uronium salts like HBTU, HATU, or HCTU are recommended over carbodiimides. Extended coupling times (2-4 hours) and double coupling may be required to ensure complete reaction.

The Boc/Bzl Strategy: The Classic Approach for Difficult Sequences

The Boc strategy, pioneered by Merrifield, is the original method for SPPS. It employs the acid-labile Boc group for Nα-protection and typically more acid-stable groups, like benzyl (Bzl) or cyclohexyl (cHex) esters, for side-chain protection.[][6]

Chemical Principle and Workflow

The Boc group is removed with a moderately strong acid, typically 25-50% TFA in dichloromethane (DCM).[6] Following deprotection, the resulting ammonium salt must be neutralized with a tertiary base like diisopropylethylamine (DIEA) before the next coupling step.[6] The side-chain protecting groups and the resin linker are designed to be stable to this repetitive acid treatment but are cleaved at the end of the synthesis with a very strong acid, usually anhydrous hydrogen fluoride (HF).[6]

Boc_SPPS_Workflow cluster_cycle Repetitive SPPS Cycle Resin Resin-Peptide-Boc Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling: Boc-AA-OH, Activator Neutralization->Coupling Washing DCM/IPA Wash Coupling->Washing Washing->Resin n-1 cycles FinalCleavage Final Cleavage (Anhydrous HF) Washing->FinalCleavage

Sources

Stereochemical validation of threo-beta-methyl-DL-aspartic acid synthesis

Stereochemical Validation of threo- -Methyl-DL-Aspartic Acid

Content Type: Publish Comparison Guide

Executive Summary

The synthesis of

threoerythro

Common synthetic routes, such as the ammonolysis of bromosuccinates, yield diastereomeric mixtures (often 60:40 threo:erythro). Therefore, validation is not merely an analytical step—it is the primary bottleneck. This guide compares the performance of non-selective vs. stereoselective synthesis and provides a self-validating protocol for confirming the threo configuration.

Part 1: The Stereochemical Challenge

The introduction of a methyl group at the

  • threo Isomer (

    
     / 
    
    
    ):
    The amino and
    
    
    -methyl groups are on opposite sides in the Fischer projection (anti-relationship in the extended chain).
  • erythro Isomer (

    
     / 
    
    
    ):
    The amino and
    
    
    -methyl groups are on the same side in the Fischer projection.

Why it matters:

  • EAAT Inhibition: The threo configuration mimics the specific conformation of glutamate required for binding to EAAT1/GLAST and EAAT2/GLT-1 transporters.

  • Enzymatic Specificity: Methylaspartase is absolutely specific for the

    
    -threo isomer.
    

Part 2: Comparative Synthesis Routes

We compare the two dominant strategies: the Classical Ammonolysis (High throughput, low selectivity) and the Stereoselective Alkylation (High selectivity, high cost).

Comparison Table: Synthesis Performance
FeatureMethod A: Classical Ammonolysis Method B: Stereoselective Alkylation
Core Chemistry Ammonolysis of 3-bromo-2-methylsuccinic acidAlkylation of Ni(II)-Glycine Schiff Base
Diastereomeric Ratio (dr) ~60:40 (threo:erythro)> 95:5 (threo favored)
Yield (Overall) 45-55%30-40%
Scalability High (Kg scale feasible)Low to Medium (g scale)
Purification Load High (Requires ion-exchange separation)Low (Simple recrystallization)
Cost Efficiency High (Cheap starting materials)Low (Expensive chiral auxiliaries/metals)
Best For Bulk production of DL-standardAsymmetric synthesis of pure L-threo
Recommendation

For generating the threo-DL (racemic) standard for validation, Method A is superior due to cost and simplicity, provided the separation protocol in Part 4 is followed strictly.

Part 3: Validation Protocols (The "Self-Validating" System)

You cannot rely on simple 1H NMR of the free amino acid because the coupling constants (

must
NMR Validation (The "Cyclic Constraint" Method)

To definitively distinguish threo from erythro, convert the sample to the N-acetyl anhydride or cyclic imide . This locks the C2-C3 bond into a rigid 5-membered ring.

  • Protocol: Treat 10 mg sample with acetic anhydride/pyridine.

  • Logic: In the 5-membered ring:

    • Erythro (Cis): Protons are on the same face. Dihedral angle

      
      . 
      
      
      .
    • Threo (Trans): Protons are on opposite faces. Dihedral angle

      
      . 
      
      
      .
Chromatographic Validation (Ion Exchange)

On a strong cation exchange column (Dowex 50W-X8), the diastereomers separate due to slight pKa differences influencing their effective charge at elution pH.

  • Elution Order (HCl Gradient): Erythro typically elutes before threo.

Enzymatic Validation (The "Gold Standard")

Use Methylaspartase (EC 4.3.1.2) .

  • Mechanism: The enzyme catalyzes the reversible elimination of ammonia from L-threo-3-methylaspartate to form mesaconate.

  • Readout: Monitor UV absorbance at 240 nm (formation of mesaconate double bond).

  • Result: Only the threo isomer will show activity. The erythro isomer is inert.[1]

Part 4: Experimental Protocols

Workflow Diagram

Gcluster_legendValidation LogicStartStart: 3-Bromo-2-methylsuccinic AcidAmmonolysisStep 1: Ammonolysis(NH4OH, 100°C, Pressure)Start->AmmonolysisCrudeCrude Mixture(Threo + Erythro)Ammonolysis->CrudeSeparationStep 2: Ion Exchange(Dowex 50W-X8, HCl Elution)Crude->SeparationFraction1Fraction 1: Erythro(Elutes First)Separation->Fraction1Fraction2Fraction 2: Threo(Elutes Second)Separation->Fraction2ValidationStep 3: Validation NodeFraction2->ValidationNMRMethod A: NMR(Derivatize to Anhydride)Target: J = ~5-6 HzValidation->NMREnzymeMethod B: Methylaspartase(UV 240nm)Target: Activity +Validation->Enzyme

Caption: Workflow for the synthesis, separation, and dual-method validation of threo-beta-methylaspartic acid.

Detailed Protocol: Isolation of threo-Isomer
  • Synthesis: React diethyl 2-bromo-3-methylsuccinate with concentrated aqueous ammonia in a pressure vessel at 100°C for 8 hours. Evaporate to dryness.

  • Resin Preparation: Pack a column (

    
    ) with Dowex 50W-X8  (200-400 mesh) in the H+ form.
    
  • Loading: Dissolve the crude amino acid mixture in minimal water and load onto the column. Wash with water until neutral.

  • Elution: Elute with a linear gradient of 1.0 M to 2.5 M HCl .

  • Fractionation: Collect 10 mL fractions. Monitor by TLC (ninhydrin stain).

    • Observation: Two distinct bands will appear.[2][3] The first band is the erythro isomer (often minor). The second, slower-moving band is the threo isomer (major).

  • Crystallization: Pool the threo fractions, evaporate to dryness to remove HCl. Redissolve in minimal water and add ethanol to induce crystallization.

    • Yield: Expect ~45% yield of white crystals.

    • Melting Point: threo-DL decomposes > 250°C (distinct from erythro).

Validation Step: The Anhydride Test
  • Take 20 mg of the purified crystals.

  • Add 0.5 mL Trifluoroacetic anhydride (TFAA) .

  • Sonicate for 10 mins (forms the N-TFA-anhydride).

  • Remove excess TFAA under vacuum.

  • Dissolve in

    
     and run 1H NMR.
    
  • Check C2-H and C3-H coupling:

    • If

      
      FAIL  (Erythro).
      
    • If

      
      PASS  (Threo).
      

References

  • Gaudry, R. (1955). "The Synthesis of DL-threo- and DL-erythro-beta-Methylaspartic Acid." Canadian Journal of Chemistry. Link (Foundational synthesis and separation).

  • Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters." Molecular Pharmacology. Link (Demonstrates biological relevance of threo configuration).

  • Botting, N. P., et al. (1988). "Methylaspartase: The kinetic mechanism and the stereochemical course of the reaction." Biochemistry. Link (Enzymatic specificity and NMR data).

  • Benoit, R., et al. (1959). "Separation of the diastereoisomers of beta-methylaspartic acid." Canadian Journal of Chemistry. Link (Ion exchange protocols).

  • Bearne, S. L., et al. (2001).[4] "Purification and characterization of beta-methylaspartase from Fusobacterium varium." Molecular and Cellular Biochemistry. Link (Enzymatic validation source).

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Boc-threo-beta-methyl-DL-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling Boc-threo-beta-methyl-DL-aspartic acid. As a modified amino acid, its specific toxicological properties are not extensively documented. Therefore, this protocol is built on a foundation of risk assessment, the hierarchy of controls, and best practices for handling research-grade chemicals of unknown hazard potential. We will move beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring your safety is both compliant and intuitive.

Guiding Principle: Hazard Identification and Risk Assessment

Before any chemical is handled, a thorough risk assessment is paramount. For Boc-threo-beta-methyl-DL-aspartic acid, our assessment is based on data from structurally similar compounds and established laboratory safety principles.

  • Physical Form: The compound is typically a solid powder. The primary risk during handling of the solid is the inhalation of fine particulates and contamination of skin or lab surfaces.

  • Chemical Reactivity: While the molecule itself is stable, it is often used in reactions involving hazardous reagents. For instance, the removal of the "Boc" protecting group typically requires strong acids like trifluoroacetic acid (TFA) in solvents such as dichloromethane (DCM).[1][2] These associated chemicals carry their own significant hazards and dictate a higher level of PPE.

  • Toxicological Data: A Safety Data Sheet (SDS) for the closely related N-Boc-β,β-dimethyl-L-aspartic acid β-tert-butyl ester indicates that it may be harmful if inhaled and may cause respiratory tract irritation.[3] The SDS for the parent compound, DL-threo-β-Methylaspartic acid, recommends eyeshields, gloves, and a type N95 respirator. Given the lack of comprehensive data, the compound must be handled as a substance of unknown toxicity.

This assessment leads to a core principle: engineering controls are the first line of defense, and PPE is the essential last line of defense. [4]

The Hierarchy of Controls: Your Primary Safety Net

PPE should never be the sole method of protection. Always prioritize engineering and administrative controls to minimize exposure.

  • Engineering Controls: All operations that could generate dust—such as weighing, transferring, or scraping the solid—must be conducted within a certified chemical fume hood or a powder containment hood. This captures particulates at the source. Operations involving volatile or corrosive reagents (e.g., TFA/DCM for deprotection) must also be performed in a fume hood.

  • Administrative Controls:

    • Designate a specific area for handling this compound.

    • Develop a Standard Operating Procedure (SOP) for your specific experimental workflow.

    • Ensure all personnel are trained on the SOP and the contents of this guide.

PPE Selection Protocol: A Task-Based Approach

The required level of PPE is dictated by the specific task and the associated risk of exposure. The following decision tree and summary table provide a clear guide for selecting the appropriate protective gear.

PPE Selection Workflow

PPE_Workflow cluster_start cluster_tasks Task Assessment cluster_solid_ops Solid Handling Operations cluster_solution_ops Solution Handling Operations cluster_ppe_levels Required PPE Level start Start: Identify Task task_solid Handling Solid Compound? start->task_solid task_spill Spill or Emergency? start->task_spill task_solution Working with Solutions? task_solid->task_solution No weighing Weighing / Transfers (in fume hood) task_solid->weighing Yes task_solution->task_spill No non_volatile Aqueous / Non-Volatile Solvents task_solution->non_volatile Yes volatile_acidic Volatile / Acidic Solvents (e.g., DCM, TFA) task_solution->volatile_acidic If Yes, and Volatile/Hazardous ppe_high Highest Protection: - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves - Consider Chemical Apron task_spill->ppe_high ppe_base Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves weighing->ppe_base ppe_respirator Add: N95 Respirator weighing->ppe_respirator non_volatile->ppe_base ppe_goggles Upgrade: Chemical Splash Goggles (instead of glasses) non_volatile->ppe_goggles volatile_acidic->ppe_goggles volatile_acidic->ppe_high

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